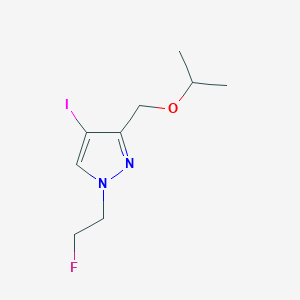
1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the naphthyridine family and has a unique chemical structure that makes it an attractive candidate for different research purposes.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have been extensively studied for their antibacterial properties. For instance, research by Santilli et al. (1975) on related compounds revealed their effectiveness against E. coli and other gram-negative bacterial infections (Santilli, Scotese, & Yurchenco, 1975). Similarly, Egawa et al. (1984) synthesized analogues of this compound, finding several to be more active than existing antibiotics like enoxacin (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Application in Metal Complexes and Ligands
The carboxamide structure of this compound has been explored for its use in metal complexes. Zong, Zhou, and Thummel (2008) demonstrated its utility in promoting lower energy electronic absorption in metal complexes, making it a useful ligand component (Zong, Zhou, & Thummel, 2008).
Synthesis and Structural Analysis
Further research into the synthesis and structural analysis of this compound and its derivatives has been conducted. Mogilaiah, Reddy, Rao, and Reddy (2003) explored the synthesis of novel azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones, a derivative, and evaluated their antibacterial activity (Mogilaiah, Reddy, Rao, & Reddy, 2003). Plisson and Chenault (2001) converted this compound into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).
Antimicrobial and Cytotoxic Activity
The compound's antimicrobial properties are further highlighted by Khalifa, Amr, Al-Omar, and Nossier (2016), who synthesized chiral linear carboxamides with incorporated peptide linkage and tested their antimicrobial properties (Khalifa, Amr, Al-Omar, & Nossier, 2016). Deady, Rogers, Zhuang, Baguley, and Denny (2005) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their cytotoxic activity (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Additional Applications
Additionally, studies have also focused on the preparation and structural analysis of various derivatives and their potential applications in medicinal chemistry, such as in Schwehm et al. (2014) (Schwehm, Lewis, Blake, Kellam, & Stocks, 2014) and Yu et al. (2006) exploring the photoluminescence properties of coordination polymer compounds with this drug ligand (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006).
Eigenschaften
IUPAC Name |
1-ethyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-16-13(7-5-9-19-16)11-15(18(21)23)17(22)20-14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNXAVEXSUJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)


![1-(4-methoxybenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2823545.png)


![3-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2823551.png)
![N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2823552.png)


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2823557.png)
